Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications
Metal Complexes and Antimicrobial Activities Research into furan ring-containing organic ligands, such as those related to the compound of interest, has led to the synthesis of metal complexes with notable antimicrobial properties. These complexes, featuring transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, have been characterized and evaluated for their antibacterial activities against human pathogenic bacteria. This work underscores the potential of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).
Synthesis of Novel Pharmaceutical Agents The structure of the compound is related to those used in the synthesis of novel pharmaceutical agents, including derivatives with potential antidepressant and antianxiety activities. Studies have demonstrated the synthesis of compounds starting from furan derivatives, leading to products that exhibit significant biological activities in preclinical models. For example, a series of compounds synthesized from 2-acetylfuran showed promising results in tests for antidepressant and antianxiety activities, highlighting the versatility of furan-containing compounds in medicinal chemistry (Kumar et al., 2017).
Properties
IUPAC Name |
ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-33-26(32)28-13-11-27(12-14-28)24(20-9-7-18(2)8-10-20)23-22(30)16-19(3)29(25(23)31)17-21-6-5-15-34-21/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMBKBHRDFNQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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